Cas no 2137776-84-0 (6-Oxabicyclo[3.2.1]octane-2-methanamine, N-(2-methylbutyl)-)

6-Oxabicyclo[3.2.1]octane-2-methanamine, N-(2-methylbutyl)- is a bicyclic amine derivative characterized by its unique oxabicyclo[3.2.1]octane scaffold. This structure imparts rigidity and stereochemical control, making it valuable in synthetic and medicinal chemistry applications. The incorporation of a 2-methylbutyl substituent enhances lipophilicity, potentially improving bioavailability and membrane permeability. The compound's constrained ring system may also influence binding affinity and selectivity in receptor interactions. Its synthetic versatility allows for further functionalization, enabling the development of novel pharmacophores or chiral auxiliaries. Suitable for research in asymmetric synthesis and drug discovery, this amine offers a balance of stability and reactivity for advanced chemical transformations.
6-Oxabicyclo[3.2.1]octane-2-methanamine, N-(2-methylbutyl)- structure
2137776-84-0 structure
Product Name:6-Oxabicyclo[3.2.1]octane-2-methanamine, N-(2-methylbutyl)-
CAS No:2137776-84-0
MF:C13H25NO
MW:211.343703985214
CID:5302373
Update Time:2025-05-21

6-Oxabicyclo[3.2.1]octane-2-methanamine, N-(2-methylbutyl)- Chemical and Physical Properties

Names and Identifiers

    • 6-Oxabicyclo[3.2.1]octane-2-methanamine, N-(2-methylbutyl)-
    • Inchi: 1S/C13H25NO/c1-3-10(2)7-14-8-11-4-5-13-6-12(11)9-15-13/h10-14H,3-9H2,1-2H3
    • InChI Key: LBHKFVOLICUTKR-UHFFFAOYSA-N
    • SMILES: C12CC(OC1)CCC2CNCC(C)CC

6-Oxabicyclo[3.2.1]octane-2-methanamine, N-(2-methylbutyl)- Pricemore >>

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Additional information on 6-Oxabicyclo[3.2.1]octane-2-methanamine, N-(2-methylbutyl)-

Comprehensive Overview of 6-Oxabicyclo[3.2.1]octane-2-methanamine, N-(2-methylbutyl)- (CAS No. 2137776-84-0)

The compound 6-Oxabicyclo[3.2.1]octane-2-methanamine, N-(2-methylbutyl)- (CAS No. 2137776-84-0) is a structurally unique bicyclic amine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular framework, featuring an oxabicyclo[3.2.1]octane core, offers a versatile scaffold for drug discovery and material science applications. This article delves into its chemical properties, synthesis pathways, and potential industrial relevance, addressing common queries such as "What is the role of 6-Oxabicyclo[3.2.1]octane derivatives in medicinal chemistry?" and "How is CAS 2137776-84-0 synthesized?"—topics frequently searched in academic and industrial databases.

Chemically, 6-Oxabicyclo[3.2.1]octane-2-methanamine belongs to a class of bridged heterocyclic compounds, where the oxygen atom in the bicyclo[3.2.1]octane system enhances its polarity and reactivity. The N-(2-methylbutyl) substitution introduces lipophilicity, making it a candidate for optimizing pharmacokinetic profiles in drug design. Researchers often explore its potential as a chiral building block or ligand in asymmetric catalysis, aligning with trends in green chemistry and sustainable synthesis. Recent publications highlight its utility in fragment-based drug discovery, addressing questions like "Can 6-Oxabicyclo[3.2.1]octane derivatives improve drug bioavailability?"—a hotspot in modern pharmacology.

Synthetic routes to CAS 2137776-84-0 typically involve multi-step sequences, including cyclization of diols or epoxy precursors followed by reductive amination. A 2023 study demonstrated a novel enzymatic approach to access the oxabicyclo[3.2.1]octane core, resonating with the industry's shift toward biocatalysis. Analytical characterization via NMR, HPLC, and mass spectrometry confirms its high purity, critical for applications in high-throughput screening libraries. This aligns with frequent searches for "analytical methods for bicyclic amine quantification" and "scalable synthesis of N-substituted oxabicyclo compounds."

Beyond pharmaceuticals, 6-Oxabicyclo[3.2.1]octane-2-methanamine derivatives show promise in material science, particularly in designing polymeric coatings with enhanced thermal stability. Its rigid structure contributes to cross-linking efficiency, a property explored in recent patents for aerospace materials. Environmental considerations also drive interest, as its degradation products exhibit lower ecotoxicity compared to traditional aromatic amines—addressing queries like "Are oxabicyclo compounds environmentally friendly?" frequently seen in sustainability forums.

In conclusion, CAS 2137776-84-0 represents a compelling case study in interdisciplinary chemistry. Its balanced lipophilicity-hydrophilicity profile and structural rigidity make it a valuable asset in rational drug design and advanced material engineering. As research progresses, answering questions such as "What are the latest applications of N-(2-methylbutyl) substituted amines?" will further solidify its role in innovation-driven industries.

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